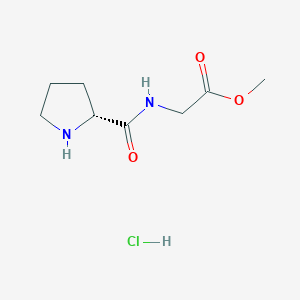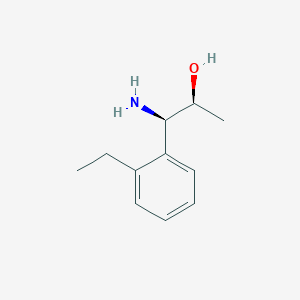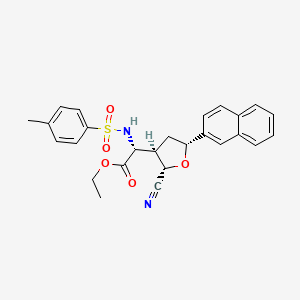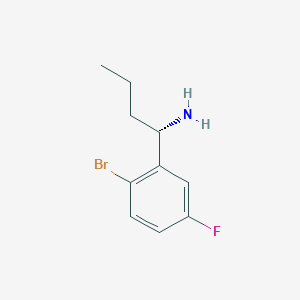
Methyl(R)-prolylglycinatehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl®-prolylglycinatehydrochloride is a chemical compound that belongs to the class of amino acid derivatives It is a hydrochloride salt form of Methyl®-prolylglycinate, which is a derivative of proline and glycine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl®-prolylglycinatehydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the amino acids proline and glycine.
Coupling Reaction: Proline is first protected using a suitable protecting group. The protected proline is then coupled with glycine methyl ester using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The protecting group is removed under acidic conditions to yield Methyl®-prolylglycinate.
Hydrochloride Formation: The final step involves the conversion of Methyl®-prolylglycinate to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of Methyl®-prolylglycinatehydrochloride may involve large-scale batch reactors where the above synthetic steps are optimized for higher yields and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl®-prolylglycinatehydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the glycine moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives of Methyl®-prolylglycinate.
Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Methyl®-prolylglycinatehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: This compound is studied for its potential role in modulating biological processes, including enzyme activity and protein-protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs targeting specific pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Methyl®-prolylglycinatehydrochloride involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl®-prolylglycinate
- Prolylglycine
- Methylglycinate
Uniqueness
Methyl®-prolylglycinatehydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts.
Propriétés
Formule moléculaire |
C8H15ClN2O3 |
|---|---|
Poids moléculaire |
222.67 g/mol |
Nom IUPAC |
methyl 2-[[(2R)-pyrrolidine-2-carbonyl]amino]acetate;hydrochloride |
InChI |
InChI=1S/C8H14N2O3.ClH/c1-13-7(11)5-10-8(12)6-3-2-4-9-6;/h6,9H,2-5H2,1H3,(H,10,12);1H/t6-;/m1./s1 |
Clé InChI |
ASSBOQXVKNGFHE-FYZOBXCZSA-N |
SMILES isomérique |
COC(=O)CNC(=O)[C@H]1CCCN1.Cl |
SMILES canonique |
COC(=O)CNC(=O)C1CCCN1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chlorophenyl)-1-[(E,Z)-N'-[(3,4-dichlorophenyl)amino]-N-[(3,4-dichlorophenyl)imino]carbamimidoyl]formamide](/img/structure/B13056878.png)


![(5E)-3-[4-(difluoromethoxy)phenyl]-5-(furan-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one](/img/structure/B13056900.png)
![2-((1-Methylpiperidin-4-yl)amino)-7H-naphtho[1,2,3-de]quinolin-7-one](/img/structure/B13056901.png)



![(E)-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methylidene}aminocyclopropanecarboxylate](/img/structure/B13056919.png)
![1-[(E,Z)-N'-[(4-chlorophenyl)amino]-N-[(4-chlorophenyl)imino]carbamimidoyl]-N-phenylformamide](/img/structure/B13056921.png)

![N'-[(2-chloro-6-fluorobenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide](/img/structure/B13056930.png)

![(S)-2-((2-Amino-6-(tert-butyl)thieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B13056953.png)
